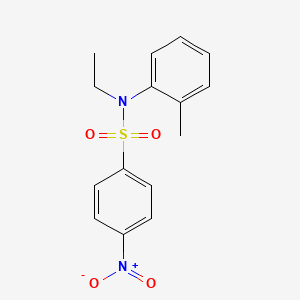

N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide

Description

Properties

Molecular Formula |

C15H16N2O4S |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C15H16N2O4S/c1-3-16(15-7-5-4-6-12(15)2)22(20,21)14-10-8-13(9-11-14)17(18)19/h4-11H,3H2,1-2H3 |

InChI Key |

CGFZSNBXMBKUQR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

- Crotamiton can be synthesized through the formal condensation of crotonic acid with N-ethyl-2-methylaniline .

- The industrial production methods involve chemical synthesis in a controlled laboratory setting.

Chemical Reactions Analysis

- Crotamiton may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are specific to the desired modifications.

- Major products formed depend on the specific reaction pathway and functional group transformations.

Scientific Research Applications

Medicine: Crotamiton is used in topical formulations to alleviate itching associated with skin conditions like scabies, eczema, and insect bites.

Pharmacology: Its mechanism of action involves counter-irritation, cooling, and diversion from itching.

Industry: Crotamiton is a valuable ingredient in various skin creams and lotions.

Mechanism of Action

- Crotamiton produces a cooling effect when applied to the skin, diverting attention away from itching.

- It acts as a counter-irritant, providing relief by stimulating cold receptors and reducing the perception of itching.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Core

(a) N-(2-Methylphenyl)-4-Nitrobenzenesulfonamide ()

- Structure : Lacks the N-ethyl group.

- Key Properties: Crystallographic studies reveal a planar sulfonamide core with intermolecular hydrogen bonding (N–H···O) .

(b) N-Allyl-N-(Cyclopropylmethyl)-4-Nitrobenzenesulfonamide ()

- Structure : Allyl and cyclopropylmethyl substituents introduce steric bulk and conformational rigidity.

- Applications : Used in rhodium-catalyzed cycloadditions, highlighting reactivity in transition metal-mediated reactions .

(c) N-Benzyl-N-Ethyl-4-Methylbenzenesulfonamide ()

- Structure : Replaces the 4-nitro group with a 4-methyl group and substitutes 2-methylphenyl with benzyl.

Functional Group Modifications

(a) 4-Nitrobenzenesulfonamide Derivatives in Antimicrobial Activity ()

- Key Findings: Compounds with the 4-nitrobenzenesulfonamide motif exhibit MIC values of 2–8 µM against methicillin-resistant Staphylococcus aureus (MRSA) . The target compound’s ethyl and 2-methylphenyl groups may enhance membrane permeability compared to simpler analogs like N-(2-aminophenyl)-4-nitrobenzenesulfonamide (LogP = 4.24) .

(b) N-(4-Acetamidophenyl)-N~2~-(4-Fluorobenzyl)-Glycinamide Derivatives ()

Physicochemical and Spectroscopic Comparisons

*Calculated using molecular formula C₁₅H₁₆N₂O₄S.

†Estimated via comparative analysis.

Research Implications and Gaps

- Antimicrobial Potential: The 4-nitrobenzenesulfonamide group is critical for activity, but substituents like ethyl and 2-methylphenyl may optimize pharmacokinetics (e.g., LogP, bioavailability) .

- Synthetic Utility : The ethyl group’s steric effects could hinder reactivity in catalytic applications compared to allyl or cyclopropylmethyl analogs .

- Data Limitations : Direct biological or crystallographic data on the target compound are absent; further studies are needed to validate inferred properties.

Biological Activity

N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound known for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O4S

- Molecular Weight : Approximately 296.35 g/mol

- Functional Groups : Sulfonamide group, nitro group at the para position, ethyl group, and a 2-methylphenyl moiety.

The structural features contribute to its biological activity by influencing its interactions with various biological targets.

The primary mechanism of action for this compound involves the inhibition of bacterial growth through the mimicry of para-aminobenzoic acid (PABA). This mimicry disrupts folic acid synthesis by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial replication.

Biological Activity Data

| Activity Type | IC50 Value | Target | Reference |

|---|---|---|---|

| Antimicrobial | 5.0 µM | Dihydropteroate synthase | |

| Enzyme Inhibition | 10.93 nM - 25.06 nM | Carbonic anhydrase IX | |

| Anti-proliferative | IC50 < 10 µM | Various cancer cell lines |

Case Studies and Research Findings

-

Antimicrobial Activity :

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's ability to inhibit dihydropteroate synthase leads to effective suppression of bacterial growth, making it a candidate for further development as an antibiotic agent. -

Enzyme Inhibition Studies :

Interaction studies have shown that this compound effectively binds to carbonic anhydrase IX, an enzyme implicated in tumor growth and metastasis. Inhibition studies revealed IC50 values ranging from 10.93 nM to 25.06 nM, indicating strong selectivity for CA IX over other isoforms like CA II . -

Anti-Cancer Properties :

In vitro studies involving various cancer cell lines have indicated that this sulfonamide can induce apoptosis and inhibit cell proliferation at low concentrations (IC50 < 10 µM). The mechanism appears to involve the disruption of metabolic pathways critical for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and N-ethyl-2-methylaniline. Key steps include:

- Reagent stoichiometry : Use a 1:1 molar ratio of sulfonyl chloride to amine to minimize side products like bis-sulfonamides .

- Solvent selection : Employ aprotic solvents (e.g., dichloromethane) to enhance reactivity and prevent hydrolysis of the sulfonyl chloride .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>90% yield) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) .

- Key findings :

- Conformation : The ethyl and 2-methylphenyl groups adopt a staggered conformation relative to the sulfonamide S=O groups, minimizing steric clashes .

- Hydrogen bonding : N–H···O(S) hydrogen bonds form inversion dimers, stabilizing the crystal lattice. Geometric parameters (e.g., bond angles: ~160–170°) are consistent with similar sulfonamides .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral data interpreted?

- Techniques :

- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- NMR : ¹H NMR shows distinct signals for ethyl (δ ~1.2 ppm, triplet) and aromatic protons (δ ~7.5–8.3 ppm, multiplet). ¹³C NMR confirms nitrobenzene carbons (δ ~125–150 ppm) .

Advanced Research Questions

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact the compound’s biological activity and enzyme inhibition mechanisms?

- Experimental design :

- Comparative assays : Test inhibitory activity against dihydropteroate synthase (DHPS) using UV-Vis spectroscopy to monitor substrate depletion .

- Structure-activity relationship (SAR) : Ethyl groups may enhance lipophilicity, improving membrane permeability compared to methyl analogs .

Q. What computational methods are employed to model the compound’s interaction with biological targets, and how do they validate experimental data?

- Methodology :

- Molecular docking (AutoDock/Vina) : Simulate binding to DHPS, identifying key residues (e.g., Phe28, Lys221) for hydrogen bonding and π-π stacking .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate robust binding .

Q. How can conflicting data on sulfonamide reactivity (e.g., nitro group reduction vs. sulfonamide cleavage) be resolved in synthetic workflows?

- Contradiction analysis :

- By-product identification : Use LC-MS to detect intermediates (e.g., amine derivatives from nitro reduction under H₂/Pd-C) .

- Condition screening : Avoid reductive conditions (e.g., replace H₂ with catalytic hydrogenation alternatives) to preserve the sulfonamide backbone .

Q. What strategies are effective in analyzing hydrogen-bonding networks in polymorphic forms of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.